4,6-Dimethylpyrimidine-2-carboxylic acid
Overview
Description
4,6-Dimethylpyrimidine-2-carboxylic acid is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6, and a carboxylic acid group at position 2 on the pyrimidine ring. This compound is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
4,6-Dimethylpyrimidine-2-carboxylic acid (DMP) is an organic compound that contains a nitrogen atom with an acylation group . It is primarily used in the synthesis of other compounds .
Mode of Action
The mode of action of DMP involves its ability to act as a nucleophile. It can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to attack the aldehyde carbon . This reaction mechanism is essentially an aldol condensation .
Biochemical Pathways
Its role in the synthesis of other compounds suggests that it may be involved in various biochemical reactions .
Pharmacokinetics
Dmp is a white solid that is soluble in water, ethanol, and ether , which suggests it may have good bioavailability.
Result of Action
The result of DMP’s action is the synthesis of other compounds . It has also been shown to be effective in removing nitrates from water , which suggests it may have applications in environmental remediation.
Action Environment
The action of DMP can be influenced by various environmental factors. For instance, its solubility in water, ethanol, and ether suggests that its action may be influenced by the presence of these solvents. Additionally, its effectiveness in removing nitrates from water suggests that its action may be influenced by the presence of nitrates .
Biochemical Analysis
Biochemical Properties
4,6-Dimethylpyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitrates, aiding in their removal from water . The nature of these interactions involves the nitrogen atom in the compound, which can form bonds with other molecules, facilitating biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nitrates can impact cellular metabolism by altering the availability of nitrates for cellular processes . Additionally, its solubility in water, ethanol, and ether allows it to be readily absorbed by cells, influencing various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrogen atom in the compound can form bonds with other molecules, facilitating enzyme inhibition or activation . This can lead to changes in gene expression, as the compound can influence the activity of enzymes involved in transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been shown to be stable under certain conditions, but its long-term effects on cellular function are still being studied . In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as aiding in the removal of nitrates from the body . At high doses, it can have toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Its role in removing nitrates from water suggests that it may also be involved in nitrogen metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s solubility in water, ethanol, and ether allows it to be readily absorbed and distributed within the body . Its localization and accumulation in specific tissues can impact its overall effectiveness and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dicarboxylic acids, while reduction can produce pyrimidine alcohols .
Scientific Research Applications
4,6-Dimethylpyrimidine-2-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
4,6-Dimethylpyrimidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group, which can alter its chemical properties and reactivity.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a thiol group instead of a carboxylic acid group, leading to different chemical behavior.
Uniqueness: 4,6-Dimethylpyrimidine-2-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the pyrimidine ring.
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-5(2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYOHBBZDMHYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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